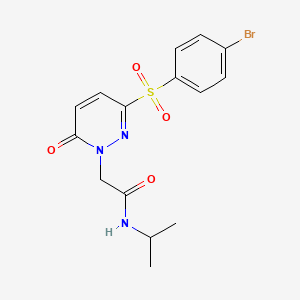

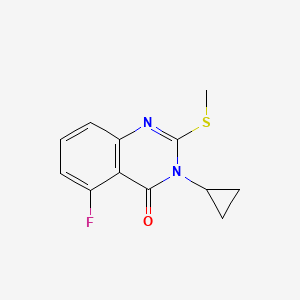

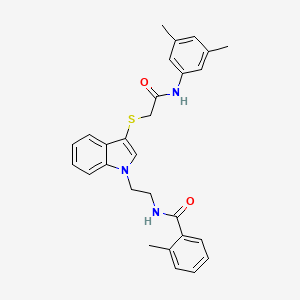

N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, also known as BZPAA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Applications De Recherche Scientifique

Dihydropyridazinone Cardiotonics

Research into dihydropyridazinone derivatives, which are structurally related to N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, has identified compounds with potent positive inotropic activity in dogs. These compounds, including the dihydropyridazinone LY195115, have shown significant oral activity and long-acting inotropic effects, making them potential candidates for heart failure treatment (Robertson et al., 1986).

Electrophilic Amination of Amino Acids

A general preparation method for N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids has been developed, which is efficient for electrophilic amination of N-benzyl amino acids. This method can accommodate various functional groups found in amino acid side chains, demonstrating the compound's utility in synthesizing piperazic acid derivatives and other cyclic compounds (Hannachi et al., 2004).

Synthesis of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives

A novel class of pyridazin-3-one derivatives has been synthesized through the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. This research showcases the versatility of related compounds in synthesizing a variety of fused azines, highlighting their potential utility in creating new pharmacologically active molecules (Ibrahim & Behbehani, 2014).

Histamine H3 Receptor Antagonists

GSK189254, a novel histamine H3 receptor antagonist with high affinity for human and rat H3 receptors, demonstrates potential for treating dementia in Alzheimer's disease and other cognitive disorders. This research underscores the relevance of H3 receptor antagonists in neuropharmacology and their therapeutic potential (Medhurst et al., 2007).

Beta-lactamase Inhibitory Properties

Research into triazolyl derivatives, including benzhydryl 2 beta-[(1,2,3-triazol-1-yl)methyl]-2 alpha-methylpenam- 3 alpha-carboxylate 1,1-dioxide, has shown potent inhibition of various bacterial beta-lactamases. These findings highlight the compound's potential in combating antibiotic resistance (Micetich et al., 1987).

Propriétés

IUPAC Name |

N-benzhydryl-2-(3-methyl-6-oxopyridazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-15-12-13-19(25)23(22-15)14-18(24)21-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,20H,14H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOUZXLYNOKKET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2966374.png)

![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2966375.png)

![2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2966382.png)

![N-(2-chlorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2966385.png)

![2-(2-methoxyphenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2966386.png)

![6-Methoxy-4-[(1-methylpyrrolidin-3-yl)oxy]quinoline](/img/structure/B2966389.png)